N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine
Description
N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine is a stereochemically defined alanine derivative with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol . Its structure features a D-alanine moiety linked to a 1S-ethoxycarbonyl-3-phenylpropyl group. The compound exhibits two stereocenters: one at the alanine α-carbon (D-configuration) and another at the ethoxycarbonyl-bearing carbon (S-configuration) .
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIWXEQZZZHLDM-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85196-26-5 | |
| Record name | N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085196265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1S-ETHOXYCARBONYL-3-PHENYLPROPYL)-D-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2LLY46BRA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine typically involves the reaction of (S)-homophenylalanine ethyl ester with (S)-α-(p-toluenesulphonyloxy)propionic acid . The reaction is carried out under specific conditions to ensure the desired stereochemistry and yield. The process involves the use of solvents such as methanol and chloroform, and the reaction is typically conducted at controlled temperatures to optimize the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate for Antihypertensive Drugs:
N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine serves as a crucial intermediate in the synthesis of several antihypertensive medications, such as:
- Enalapril
- Ramipril
- Moexipril
These drugs function primarily as angiotensin-converting enzyme (ACE) inhibitors, which are widely used to manage hypertension and heart failure .
2. Role in Drug Formulation:
The compound's structural characteristics allow it to be incorporated into various drug formulations, enhancing bioavailability and therapeutic efficacy. Its derivatives are explored for their potential to improve pharmacokinetic profiles in antihypertensive therapies .
Purification Methods
The purification of this compound is essential to ensure high-quality yields suitable for pharmaceutical use. Traditional methods face challenges due to the compound's low solubility in common solvents like water and ethanol. Recent advancements have focused on optimizing crystallization techniques to enhance purity and yield:
- Solvent Mixtures: Utilizing mixed solvents (e.g., ethanol/water) at controlled temperatures can effectively increase the solubility of NEPA during crystallization processes.
- Active Charcoal Treatment: Incorporating active charcoal during purification steps helps remove impurities, thus improving the overall quality of the final product .
Case Studies and Research Findings
Case Study 1: Synthesis Optimization
A study demonstrated that adjusting the solvent ratios and temperatures during the crystallization of this compound significantly improved both yield and purity. By employing a solvent mixture with an ethanol-to-water ratio optimized at 7:3, researchers achieved a purity level exceeding 96% .
Case Study 2: Bioavailability Enhancement
Research exploring the pharmacokinetics of NEPA derivatives indicated that modifications to its structure could lead to enhanced absorption rates when administered orally. This finding supports the ongoing development of more effective antihypertensive agents derived from NEPA .
Mechanism of Action
The mechanism of action of N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Key Chemical Properties:
The compound is synthesized via stereoselective methods , such as enantioselective reductive addition of ethyl 2-keto-4-phenylbutyrate to D-alanine or conjugate carbonyl addition/asymmetric hydrogenation . Its structural complexity and stereochemistry make it relevant in drug development, particularly as a precursor or impurity in angiotensin-converting enzyme (ACE) inhibitors like enalapril and ramipril .
Comparison with Similar Compounds
Structural Analogues: D vs. L Stereoisomers
The D-alanine configuration in “N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine” contrasts sharply with its L-alanine counterpart (e.g., Hoe 498, enalapril intermediates). These stereoisomers exhibit divergent biological activities due to steric and electronic mismatches in enzyme-binding pockets:
Table 1: Stereochemical Comparison
The D-isomer is excluded from alanyl-tRNA synthetase (AlaRS) due to steric clashes with conserved residues (Val218, Trp176), as shown in crystallographic models . In contrast, the L-isomer aligns with enzyme active sites, enabling biological activity (e.g., ACE inhibition in Hoe 498) .
Functional Analogues: ACE Inhibitors
The compound’s structural relatives include ACE inhibitors like Hoe 498 (L-alanine derivative) and enalapril . Key differences lie in stereochemistry and pharmacokinetics:
Table 2: Pharmacokinetic and Functional Comparisons
Hoe 498’s L-alanine configuration allows esterase-mediated activation to its bioactive diacid form, enabling sustained ACE inhibition in kidneys and vascular tissues . In contrast, the D-isomer lacks this metabolic pathway and is primarily studied as a synthetic intermediate or impurity .
Research Implications
The stereochemical rigidity of “this compound” limits its direct therapeutic use but underscores the importance of chiral purity in drug synthesis. Its L-isomer’s success as an ACE inhibitor prodrug (e.g., Hoe 498) validates targeting conserved enzyme pockets with stereochemically optimized ligands **. Future studies could explore D-amino acid derivatives in non-enzymatic contexts, such as biomaterial design or niche metabolic pathways.
Biological Activity
N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine is a chiral amino acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's unique structure, characterized by the ethoxycarbonyl and phenylpropyl groups, suggests various mechanisms of action, particularly in enzyme inhibition and therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.332 g/mol |
| Melting Point | 150-152 °C |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 441.2 ± 45.0 °C at 760 mmHg |
Structure
The compound features a chiral center, which influences its biological activity and interaction with biological targets. The presence of the ethoxycarbonyl group is significant for its reactivity and potential as a substrate in biochemical assays.
This compound exhibits biological activity primarily through its interaction with enzymes and receptors:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways. For instance, it may inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure .
- Molecular Interaction : Its structure allows binding to active sites of enzymes, preventing substrate interaction and catalytic activity .
Therapeutic Applications
Research indicates potential therapeutic uses for this compound:
- Anti-inflammatory Properties : Initial studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : The compound is also being explored for its pain-relieving properties .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on ACE. The results demonstrated a significant reduction in enzyme activity, suggesting its potential as an antihypertensive agent.
Case Study 2: Synthesis of Derivatives
Research has shown that derivatives of this compound can be synthesized to enhance biological activity or target specificity. For example, modifications to the benzyl ester group have led to compounds with improved binding affinities to specific receptors .
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique properties of this compound:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(1R-Ethoxycarbonyl-3-phenylpropyl)-L-alanine | Moderate enzyme inhibition | Different chiral configuration |
| This compound | Strong ACE inhibition | Enhanced solubility due to ethoxy group |
| This compound, Methyl Ester | Weak anti-inflammatory effect | Lacks the benzyl group |
Q & A
Q. What synthetic methodologies are employed to produce N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine, and how is enantiomeric purity validated?
Two synthetic routes are established:
- Method 1 : Enantioselective reductive amination of ethyl 2-keto-4-phenylbutyrate with D-alanine, using chiral catalysts to control stereochemistry.
- Method 2 : Conjugate addition of ethyl 3-benzoylacrylate to D-alanine followed by asymmetric hydrogenation . Enantiomeric purity is validated via chiral HPLC, polarimetry ([α]D = +12° in acetonitrile), and X-ray crystallography of derivatives like N-carboxyanhydrides to confirm absolute configurations .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- X-ray crystallography : Resolves absolute stereochemistry by analyzing crystal lattice parameters and intermolecular interactions (e.g., hydrogen bonding patterns) .
- Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments detect spatial proximity of protons to assign stereocenters .
- Optical rotation : Matches reported values (e.g., +12° in acetonitrile) to verify enantiomeric consistency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols .
- First aid : Flush eyes with water for 15 minutes upon exposure; wash skin with soap and water .
Advanced Research Questions
Q. How does the D-alanine configuration in this compound influence its interaction with alanyl-tRNA synthetase (AlaRS)?
Structural modeling of D-alanine derivatives in AlaRS catalytic pockets reveals steric clashes with conserved residues (Val218 and Trp176 in Homo sapiens AlaRS), preventing proper binding . Molecular dynamics simulations and MolProbity clash analysis (cutoff: 0.4Å overlap) confirm incompatibility, supporting Koshland’s "four-location" model for stereochemical selectivity . This contrasts with L-alanine, which aligns with Asp236 and Arg70 for catalysis .
Q. What experimental strategies resolve contradictions in enzyme inhibition data involving this compound?
- Site-directed mutagenesis : Replace clashing residues (e.g., Val218Ala) to test steric tolerance .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities under varying pH or ionic conditions .
- Comparative species analysis : Study homologs like Thermus thermophilus AlaRS, which reportedly charges D-alanine despite conserved residues, to identify compensatory mechanisms .
Q. How can analogs of this compound be designed to avoid steric clashes in enzyme active sites?
- Backbone modification : Introduce methyl groups at Cβ to reduce clash severity .
- Side-chain truncation : Replace the phenylpropyl group with smaller moieties (e.g., cyclohexyl) while retaining ethoxycarbonyl functionality .
- Computational screening : Use docking software (AutoDock, Rosetta) to predict binding poses of analogs before synthesis .
Q. What methodologies assess this compound’s role in bacterial resistance mechanisms linked to D-alanine metabolism?
- Enzyme overexpression studies : Transform Mycobacterium smegmatis with multicopy plasmids carrying alrA (D-alanine racemase) to mimic resistance phenotypes observed in spontaneous mutants .
- Inhibition assays : Measure IC50 values against D-cycloserine (DCS) to evaluate competitive binding at racemase/ligase active sites .
- Northern blotting : Quantify alrA mRNA levels in resistant strains to correlate overexpression with reduced drug susceptibility .
Data Contradiction Analysis
Scenario : Conflicting reports on D-alanine derivatives inhibiting vs. failing to inhibit AlaRS.
Resolution :
- Structural validation : Compare crystallization conditions (e.g., pH, co-crystallization agents) that may alter active-site conformations .
- Enzyme source variability : Test homologs from different species (e.g., E. coli vs. T. thermophilus) to identify species-specific steric tolerances .
- Ligand purity verification : Re-examine enantiomeric ratios of test compounds via chiral HPLC to rule out L-alanine contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
